molecular formula C15H10Br2O2 B108181 2,2-Dibromo-1,3-diphenylpropane-1,3-dione CAS No. 16619-55-9

2,2-Dibromo-1,3-diphenylpropane-1,3-dione

Cat. No.: B108181
CAS No.: 16619-55-9
M. Wt: 382.05 g/mol
InChI Key: GSWSUDFFJVJMLG-UHFFFAOYSA-N
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Description

2,2-Dibromo-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2. It is a white to almost white crystalline powder and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a propane-1,3-dione backbone.

Scientific Research Applications

2,2-Dibromo-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The compound has been used in the synthesis of thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione as 5α-reductase inhibitors . This suggests potential applications in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1,3-diphenylpropane-1,3-dione can be synthesized through the bromination of 1,3-diphenylpropane-1,3-dione. The reaction typically involves the addition of bromine to the diketone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2,2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 1,3-diphenylpropane-1,3-dione.

    Oxidation: Formation of more oxidized derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its diverse chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1,3-diphenylpropane-1,3-dione is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,2-dibromo-1,3-diphenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWSUDFFJVJMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493793
Record name 2,2-Dibromo-1,3-diphenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-55-9
Record name 2,2-Dibromo-1,3-diphenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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